

# PX-866: A Technical Guide to a Wortmannin-Derived PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PX-866-17OH |           |
| Cat. No.:            | B10774947   | Get Quote |

#### Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and motility.[1][2] Its frequent dysregulation and overactivation in a wide array of human cancers have established it as a key target for therapeutic intervention.[1][3]

Wortmannin, a natural fungal metabolite, was one of the first identified potent, irreversible inhibitors of PI3K. It functions by covalently binding to a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit.[4][5] Despite its utility as a research tool, wortmannin's clinical development has been hampered by significant limitations, including poor stability, unfavorable pharmacokinetics, and in vivo toxicity.[5][6] These challenges spurred the development of semi-synthetic derivatives designed to retain the potent inhibitory mechanism while improving drug-like properties.

PX-866 (also known as Sonolisib) emerged from these efforts as a promising wortmannin analogue.[7][8] It is a biologically stable, irreversible pan-PI3K inhibitor with an improved toxicity profile and enhanced stability compared to its parent compound.[5][7][9] This guide provides an in-depth technical overview of PX-866, covering its chemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

## **Chemical Properties and Synthesis**



PX-866 is a semi-synthetic viridin derived from wortmannin. The key structural modification involves the aminolysis of the electrophilic furan ring of wortmannin with diallylamine.[8] This change is critical for improving the compound's stability and toxicological profile while preserving its irreversible binding to PI3K.[5]

Table 1: Chemical Properties of PX-866

| Property          | perty Value                                                                                                                                                                                                 |          |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|--|
| IUPAC Name        | (1S,4E,10R,11R,13S,14R)-[4-diallylaminomethylene-6-hydroxy-1-methoxymethyl-10,13-dimethyl-3,7,17-trioxo-1,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-2-oxa-cyclopenta[a]phenanthren-11-yl ester) acetic acid | [10][11] |  |
| Synonyms          | Sonolisib, PX866                                                                                                                                                                                            | [12]     |  |
| CAS Number        | 502632-66-8                                                                                                                                                                                                 | [13][14] |  |
| Molecular Formula | C29H35NO8                                                                                                                                                                                                   | [13][14] |  |
| Molecular Weight  | 525.6 g/mol                                                                                                                                                                                                 | [13][14] |  |
| Solubility        | Soluble in DMSO, DMF, and Ethanol. Poorly soluble in water.                                                                                                                                                 | [14][15] |  |

The synthesis of PX-866 from wortmannin is a direct modification. A more complex, multi-step synthesis has been reported for an iodinated analogue of PX-866, which involves treating an intermediate of iodo-wortmannin with diallyl amine.[4][16]





Click to download full resolution via product page

Fig 1. Synthesis of PX-866 from Wortmannin.

## **Mechanism of Action**

PX-866 is a potent, irreversible, broad-spectrum (pan-isoform) inhibitor of class I PI3-kinases. [9][10] Similar to wortmannin, it exerts its inhibitory effect by covalently binding to the highly conserved Lys-802 residue in the catalytic site of the p110α subunit.[7] This irreversible binding blocks the kinase's ability to phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), thereby preventing the generation of the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][11]

The inhibition of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][17] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of tumor cell growth, proliferation, survival, and motility.[7][18] Studies have shown that treatment with PX-866 results in a sustained loss of Akt phosphorylation (p-Akt), which is more durable than that observed with wortmannin, likely due to PX-866's greater chemical stability.[6][18]





Click to download full resolution via product page

Fig 2. PX-866 Inhibition of the PI3K/Akt/mTOR Pathway.



# Preclinical Data In Vitro Activity

PX-866 demonstrates potent inhibitory activity against purified PI3K enzymes, with a tenfold lower IC $_{50}$  than wortmannin against the p110 $\alpha$  isoform.[6] Its activity extends to other class I isoforms, making it a pan-inhibitor.[19] In cellular assays, PX-866 effectively inhibits PI3K signaling, as measured by the reduction of phospho-Ser473-Akt levels.[10] A notable finding is that PX-866 is significantly more potent at inhibiting the growth of cancer cells cultured as three-dimensional (3D) spheroids compared to traditional monolayers, suggesting that 3D models may be more predictive of in vivo efficacy for PI3K inhibitors.[6][18] Beyond inhibiting proliferation, PX-866 has been shown to suppress cancer cell motility and invasion and induce autophagy.[7][20]

Table 2: In Vitro Inhibitory Potency of PX-866 vs. Wortmannin

| Target                                | PX-866 IC50 | Wortmannin IC50 | Reference(s) |
|---------------------------------------|-------------|-----------------|--------------|
| Purified PI3K (p110α)                 | 0.1 nM      | 1.2 nM          | [6]          |
| PI3K Signaling (p-Akt in HT-29 cells) | 20 nM       | Not Reported    | [10]         |
| ΡΙ3Κ (p110δ)                          | 2.9 nM      | Not Reported    | [19]         |
| PI3K (p120y)                          | 1.0 nM      | Not Reported    | [19]         |
| mTOR                                  | 3.1 μΜ      | Not Reported    | [21]         |

## In Vivo Activity and Pharmacokinetics

In animal models, PX-866 has shown significant single-agent antitumor activity in xenografts of various cancers, including ovarian, lung, and glioblastoma.[7][10] It effectively inhibits the PI3K/Akt/mTOR pathway in tumors, and this inhibition can be sustained for over 48 hours after oral administration.[10] Furthermore, PX-866 has been shown to potentiate the antitumor effects of both cisplatin and radiation therapy.[10][22]

Pharmacokinetic studies in mice revealed that PX-866 is subject to first-pass metabolism, with sequential N-deallylation.[10][22] Despite a relatively short plasma half-life, its irreversible



binding mechanism allows for prolonged target inhibition within the tumor.[10]

Table 3: Pharmacokinetic Parameters of PX-866 in Mice (10 mg/kg i.v. dose)

| Parameter                  | Value          | Reference(s) |
|----------------------------|----------------|--------------|
| Half-life (t½)             | 18 minutes     | [10][22]     |
| Plasma Clearance (CI)      | 360 mL/min/kg  | [10][22]     |
| Area Under the Curve (AUC) | 27.7 min*μg/mL | [22]         |
| Oral Bioavailability       | ~1%            | [22]         |

## **Clinical Development**

PX-866 has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.

A first-in-human Phase I study established the maximum tolerated dose (MTD) to be 12 mg for an intermittent dosing schedule and 8 mg for a continuous daily dosing schedule.[23][24] The most common dose-limiting toxicities (DLTs) were gastrointestinal, primarily diarrhea, and elevated liver transaminases.[23][24] In this study, prolonged stable disease was observed in a significant portion of patients, particularly on the continuous dosing schedule.[24]

Phase II trials have explored PX-866 as a single agent in recurrent glioblastoma and castration-resistant prostate cancer, and in combination with cetuximab for head and neck cancer.[25][26][27] In the glioblastoma trial, the primary endpoint of objective response was met by only a small fraction of patients, and many discontinued treatment due to disease progression or toxicity.[25][27] The trial in prostate cancer showed more promise, meeting its primary endpoint with 32% of patients achieving progression-free survival at 12 weeks.[27] The combination trial with cetuximab did not demonstrate an improvement in progression-free survival compared to cetuximab alone.[26]

Table 4: Summary of Key Clinical Trial Data for PX-866



| Trial<br>Phase | Cancer<br>Type(s)                                      | Dosing<br>Schedule                      | MTD              | Key DLTs                                  | Best<br>Respons<br>e                             | Referenc<br>e(s) |
|----------------|--------------------------------------------------------|-----------------------------------------|------------------|-------------------------------------------|--------------------------------------------------|------------------|
| Phase I        | Advanced<br>Solid<br>Tumors                            | Intermittent<br>(5/7 days<br>for 2 wks) | 12 mg/day        | Grade 3 Diarrhea, Grade 3 AST Elevation   | Stable<br>Disease<br>(22%)                       | [23][24]         |
| Phase I        | Advanced<br>Solid<br>Tumors                            | Continuous<br>(daily)                   | 8 mg/day         | Grade 3 Diarrhea, Grade 3 AST Elevation   | Stable<br>Disease<br>(53%)                       | [23][24]         |
| Phase II       | Recurrent<br>Glioblasto<br>ma                          | Continuous<br>(daily)                   | 8 mg/day         | Liver Enzyme Elevation, Allergic Reaction | Limited<br>Activity                              | [25]             |
| Phase II       | Castration-<br>Resistant<br>Prostate<br>Cancer         | Not<br>Specified                        | Not<br>Specified | Not<br>Specified                          | 32% PFS<br>at 12<br>weeks                        | [27]             |
| Phase II       | Head and Neck Squamous Cell Carcinoma (with Cetuximab) | Continuous<br>(daily)                   | 8 mg/day         | Not<br>Specified                          | No<br>improveme<br>nt over<br>Cetuximab<br>alone | [26]             |

# **Experimental Protocols**



# In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common high-throughput method to determine the IC<sub>50</sub> value of a PI3K inhibitor.[28][29] The assay measures the production of PIP3, the product of the PI3K reaction.

#### Methodology:

- Compound Preparation: Prepare a serial dilution of PX-866 in DMSO. Further dilute in the assay buffer.
- Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well low-volume plate.
- Enzyme Addition: Add recombinant PI3K enzyme (e.g., p110α/p85α) to each well.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.
- Incubation: Incubate for 60 minutes at room temperature to allow PIP3 production.
- Detection: Stop the reaction by adding the HTRF detection reagents (e.g., a biotin-tagged PIP3-binding protein and a europium cryptate-labeled anti-tag antibody).
- Signal Reading: After a final incubation period, read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Fig 3. Workflow for an In Vitro PI3K Kinase (HTRF) Assay.



## **Western Blotting for Phospho-Akt (Ser473)**

This method is used to confirm the cellular activity of PX-866 by measuring the inhibition of a key downstream node in the PI3K pathway.

#### Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., U87 glioblastoma, HT-29 colon cancer) and allow them to adhere overnight. Treat cells with various concentrations of PX-866 or vehicle for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  - Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.



 Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-Akt signal. Quantify band intensity to determine the dosedependent inhibition of Akt phosphorylation.

## **3D Spheroid Growth Assay**

This assay assesses the cytostatic or cytotoxic effects of PX-866 in a more physiologically relevant in vitro model.[6]

#### Methodology:

- Spheroid Formation: Seed cancer cells in ultra-low attachment plates (e.g., Corning Spheroid Microplates) in a suitable medium. Allow cells to aggregate and form spheroids over 2-4 days.
- Treatment: Once spheroids have formed, add PX-866 at various concentrations to the culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
- Growth Monitoring: At regular intervals (e.g., Day 0, 2, 4, 6), capture brightfield images of the spheroids using an inverted microscope.
- Data Acquisition: Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ). Calculate the spheroid volume using the formula: Volume = (length × width²)/2.
- Data Analysis: Plot the change in spheroid volume over time for each treatment condition to determine the growth-inhibitory effects of PX-866. Cell viability can be assessed at the end of the experiment using a lactate dehydrogenase (LDH) release assay or a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D).[6]

## Conclusion

PX-866 represents a significant advancement over its parent compound, wortmannin, offering improved stability and a better safety profile while retaining potent, irreversible pan-PI3K inhibition.[6][9] Preclinical studies robustly demonstrated its antitumor activity, both as a single agent and in combination with other therapies.[10] However, its translation to the clinic has



yielded mixed results, with modest single-agent efficacy in several tumor types.[25][26] The challenges encountered during its clinical development underscore the complexity of targeting the PI3K pathway, including the presence of feedback loops and parallel resistance pathways. [5] Despite these hurdles, PX-866 remains a valuable tool for researching PI3K signaling, and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors. and the lessons learned from its development continue to inform the design and application of next-generation PI3K pathway inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [131I] analogue as useful PET tracers for PI3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonolisib | C29H35NO8 | CID 9849735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]

#### Foundational & Exploratory





- 12. medkoo.com [medkoo.com]
- 13. PX 866 | CAS 502632-66-8 | PI 3-Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 14. agscientific.com [agscientific.com]
- 15. PX-866 | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR signaling pathway Proteopedia, life in 3D [proteopedia.org]
- 18. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PX 866 Biochemicals CAT N°: 13645 [bertin-bioreagent.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase II study of PX-866 in recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A randomized, phase II trial of cetuximab with or without PX-866, an irreversible oral phosphatidylinositol 3-kinase inhibitor, in patients with relapsed or metastatic head and neck squamous cell cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Development and application of PI3K assays for novel drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PX-866: A Technical Guide to a Wortmannin-Derived PI3K Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774947#px-866-as-a-derivative-of-wortmannin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com